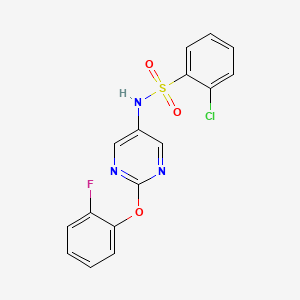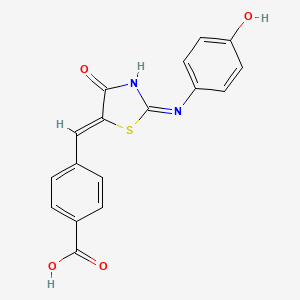![molecular formula C24H25N5O3 B2871883 2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-53-3](/img/structure/B2871883.png)
2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of [1,2,4]triazoloquinazolines, which are nitrogen-rich heterocyclic compounds . These compounds have found wide applications in drug design and as energetic materials .
Synthesis Analysis
Typically, [1,2,4]triazoloquinazolines are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods are classified according to the types of reagents used .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazoloquinazoline core, which can be functionalized with various substituents . A detailed study based on X-ray diffraction is often used to illustrate the relationship between weak interactions and sensitivity of energetic materials .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically characterized by the formation or breaking of the triazoloquinazoline ring . The reactions can be influenced by the nature and position of the substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structure and the nature of the substituents. For instance, they may exhibit excellent thermal stability and good calculated detonation performance .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
Research has explored the synthesis of heterocyclic compounds similar to the given compound, focusing on their formation mechanisms and chemical properties. For example, studies have detailed the reaction of amino-triazole with arylidene derivatives, leading to the formation of tetrahydro-triazoloquinazolinones, highlighting the heterocyclization direction and potential mechanisms for pyrimidine heterocycle formation (Lipson et al., 2003). Such research sheds light on the synthetic versatility of these compounds and their structural analysis.
Biological Activity and Applications
Several studies have investigated the antibacterial and antifungal activities of triazoloquinazolinone derivatives, demonstrating their potential as bioactive molecules. For instance, compounds with substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives have been synthesized and tested for antibacterial activity, revealing some compounds with significant potency (Singh et al., 2010). This research points to the therapeutic potential of these molecules in developing new antibiotics or antifungal agents.
Antiproliferative Agents
The search for new anticancer agents has also included the examination of triazoloquinazolinone derivatives. Selected scaffolds have been tested for antiproliferative activity against a variety of human tumor cell lines, identifying compounds with selective influence on certain cancer cells, such as ovarian and lung cancer cells (Pokhodylo et al., 2020). These findings underscore the potential of these compounds in cancer research, offering a foundation for the development of new anticancer drugs.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-24(2)11-16-20(17(30)12-24)21(15-6-5-9-25-13-15)29-23(26-16)27-22(28-29)14-7-8-18(31-3)19(10-14)32-4/h5-10,13,21H,11-12H2,1-4H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCYQPMAXSRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CN=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)
![Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2871807.png)
![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)




![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)



